2-Fluoro-5-formylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPNGWWKCSJKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585986 | |

| Record name | 6-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677728-92-6 | |

| Record name | 6-Fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-formylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-depth Technical Guide to 2-Fluoro-5-formylpyridine: A Keystone Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, pyridine scaffolds are ubiquitous, forming the core of numerous therapeutic agents due to their unique electronic properties and ability to engage in hydrogen bonding.[1] The strategic incorporation of fluorine atoms into these heterocyclic systems is a cornerstone of modern drug design, employed to modulate critical physicochemical and biological properties such as metabolic stability, bioavailability, and target binding affinity.[2][3][4] this compound (also known as 6-fluoropyridine-3-carbaldehyde) has emerged as a particularly valuable building block for researchers and drug development professionals. Its structure combines the advantageous pyridine core, the modulating effects of a fluorine substituent, and the versatile reactivity of an aldehyde functional group, offering a powerful platform for the synthesis of novel and effective pharmaceutical agents.[3] This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and applications, grounded in field-proven insights for the practicing scientist.

Molecular Structure and Physicochemical Properties

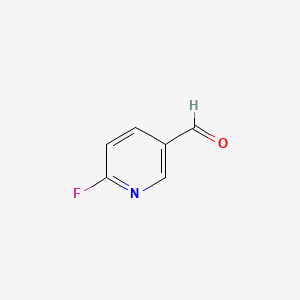

This compound is a solid organic compound whose structure features a pyridine ring substituted with a fluorine atom at the C2 position and a formyl (aldehyde) group at the C5 position.[5] The electron-withdrawing nature of both the fluorine atom and the formyl group significantly influences the electron density of the pyridine ring, impacting its reactivity and physicochemical characteristics.

Structural and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 6-fluoropyridine-3-carbaldehyde | [5] |

| Synonyms | This compound, 6-Fluoronicotinaldehyde | [5] |

| CAS Number | 677728-92-6 | [5][6] |

| Molecular Formula | C₆H₄FNO | [5][6] |

| Molecular Weight | 125.10 g/mol | [5][6] |

| Canonical SMILES | C1=CC(=NC=C1C=O)F | [5] |

| InChI Key | PZPNGWWKCSJKOS-UHFFFAOYSA-N | [5] |

Physicochemical Data

While some physical properties like melting and boiling points are not consistently reported across safety data sheets, the compound is generally supplied as a solid.[7] Purity levels for research-grade material are typically ≥95%.[6]

Caption: 2D structure of this compound.

Synthesis Pathway: An Industrial Approach

A robust and scalable synthesis is critical for the utility of any chemical building block. A common industrial method involves a two-step process starting from 2-fluoro-5-methylpyridine, which is a readily available precursor.[8] This pathway is advantageous due to its high conversion rates and the high purity of the final product, often exceeding 99.0%.[8]

Workflow: Synthesis of this compound

Caption: High-level overview of the synthesis from 2-fluoro-5-methylpyridine.

Experimental Protocol: Oxidation of 2-Fluoro-5-methylpyridine

This protocol is adapted from methodologies described in the patent literature for the oxidation of the methyl group to a carboxylic acid.[8]

-

Objective: To convert the methyl group at the C5 position into a carboxyl group.

-

Causality: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of oxidizing an alkyl side chain on an aromatic ring to a carboxylic acid, provided the benzylic position has at least one hydrogen. The pyridine ring is relatively resistant to oxidation under these conditions.

Step-by-Step Methodology:

-

Setup: To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-fluoro-5-methylpyridine (1.0 eq).

-

Reaction: In a separate vessel, prepare a solution of potassium permanganate (approx. 3.0 eq) in water.

-

Addition: Slowly add the KMnO₄ solution to the reaction vessel containing the starting material. The reaction is exothermic; maintain the temperature below 50°C using a water bath.

-

Heating: After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct.

-

Isolation: Acidify the filtrate with concentrated HCl to a pH of ~3-4. The product, 2-fluoro-5-pyridinecarboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Reduction to Aldehyde

-

Objective: To selectively reduce the carboxylic acid to an aldehyde.

-

Causality: This is a critical and sensitive step. Over-reduction would lead to the alcohol. A common laboratory method involves converting the carboxylic acid to a more reactive intermediate (like an acid chloride or an ester) followed by a controlled reduction using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Step-by-Step Methodology:

-

Activation (as Acid Chloride): Suspend the 2-fluoro-5-pyridinecarboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere. Add oxalyl chloride or thionyl chloride (approx. 1.5 eq) dropwise at 0°C.[8] Allow the reaction to warm to room temperature and stir until gas evolution ceases.

-

Reduction Setup: In a separate flask, prepare a solution of the crude acid chloride in dry THF, and cool it to -78°C (dry ice/acetone bath).

-

Controlled Reduction: Add a solution of DIBAL-H (1.0 M in hexanes, approx. 1.1 eq) dropwise, maintaining the temperature at -78°C. The progress should be monitored carefully by TLC.

-

Quenching: Once the reaction is complete, quench it by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Extraction & Purification: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The interplay between the aldehyde, the fluorine atom, and the pyridine ring allows for a wide range of chemical transformations.

Caption: The three primary centers of reactivity in this compound.

-

The Aldehyde Group: As a classic electrophile, the formyl group is the primary site for carbon-carbon and carbon-heteroatom bond formation. It readily undergoes reactions such as reductive amination to form secondary and tertiary amines, Wittig reactions to generate alkenes, and additions of organometallic reagents (e.g., Grignards) to produce secondary alcohols. These transformations are fundamental in elongating and diversifying molecular scaffolds in drug discovery.

-

The 2-Fluoro Substituent: The fluorine atom at the C2 position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent leaving group, allowing for the facile introduction of various nucleophiles (O-, N-, S-based) under relatively mild conditions. This SNAr reactivity is a powerful tool for late-stage functionalization, a highly desirable strategy in medicinal chemistry programs.[9]

-

The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity. It can be protonated to form pyridinium salts, which can alter the solubility and electronic properties of the molecule. It can also undergo N-oxidation or be alkylated to form quaternary salts.

Spectroscopic Characterization

Confirming the structure and purity of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum would show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) for the three protons on the pyridine ring, with coupling patterns dictated by their positions relative to each other and the fluorine atom (H-F coupling). A sharp singlet for the aldehyde proton would appear further downfield (δ 9.5-10.5 ppm).

-

¹³C NMR: The carbon NMR would display six unique signals. The aldehyde carbon would be the most downfield signal (δ > 180 ppm).[10] The carbon attached to the fluorine (C2) would show a large one-bond C-F coupling constant, a characteristic feature confirming the fluorine's position.

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde, typically appearing around 1700-1720 cm⁻¹.[10][11] C-H stretching from the aromatic ring and aldehyde would also be present.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The toxicological properties have not been thoroughly investigated, necessitating a cautious approach.[7]

-

GHS Hazard Classification: The compound is classified as hazardous.[5]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][12] Avoid breathing dust, vapors, or mist.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7] Do not let the product enter drains.[7]

Conclusion

This compound stands as a testament to the power of strategic molecular design. By combining a biologically relevant pyridine core with a reactivity-modulating fluorine atom and a synthetically versatile aldehyde handle, it provides medicinal chemists with a powerful tool for the efficient construction of complex and diverse molecular architectures. Its robust synthesis and well-defined reactivity profile ensure its continued importance as a key intermediate in the quest for novel therapeutics. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher aiming to leverage its full potential in their drug discovery programs.

References

-

MSDS of this compound . (2013). Capot Chemical Co., Ltd.

-

This compound | C6H4FNO | CID 16414246 . PubChem, National Institutes of Health.

-

5-fluoro-2-formylpyridine AldrichCPR . Sigma-Aldrich.

-

CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine . Google Patents.

-

This compound | CAS 677728-92-6 . Santa Cruz Biotechnology.

-

CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine . Synblock.

-

SAFETY DATA SHEET - 2-Fluoro-5-methylpyridine . (2021). Thermo Fisher Scientific.

-

China 2-Fluoro-5-methylpyridine Suppliers, Customized Wholesale . agrochemx.com.

-

A General Method for C–H Fluorination of Pyridines and Diazines . Organic Syntheses.

-

2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis . Dakenchem.

-

2-Fluoro-5-hydroxypyridine: A Key Fluorinated Building Block for Innovation . Dakenchem.

-

Synthesis of 2-amino-5-fluoropyridine . ResearchGate.

-

5-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10351697 . PubChem, National Institutes of Health.

-

This compound . Alfa Chemistry.

-

5-Fluoro-2-forMylpyridine(31181-88-1) 1H NMR . ChemicalBook.

-

2-Formyl-5-hydroxypyridine . Frontier Specialty Chemicals.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . (2021). National Center for Biotechnology Information.

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . (2023). MDPI.

-

The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine... . (2008). PubMed.

-

2-Fluoro-5-(trifluoromethyl)pyridine 97% . Sigma-Aldrich.

-

Combining NMR and IR . (2018). YouTube.

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . (2017). YouTube.

-

Computational Studies, NMR and Ir Spectral Analysis... of 2-Fluoro-4-Pyridineboronic Acid . ResearchGate.

-

NMR Analysis - Determining a Structure with IR and NMR . (2018). YouTube.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 5. This compound | C6H4FNO | CID 16414246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. capotchem.cn [capotchem.cn]

- 8. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Fluoro-5-formylpyridine (CAS: 677728-92-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-5-formylpyridine, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its physicochemical properties, synthesis, reactivity, and applications, with a focus on practical insights for its use in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into pharmaceutical candidates is a well-established strategy for enhancing drug-like properties. Fluorine's high electronegativity and small atomic size can significantly modulate a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. When incorporated into a pyridine scaffold, a common motif in bioactive compounds, the resulting fluorinated pyridine offers a versatile platform for the synthesis of novel therapeutics.

This compound (also known as 6-fluoronicotinaldehyde) is a prime example of such a valuable intermediate. Its unique arrangement of a reactive aldehyde group and an electron-withdrawing fluorine atom on a pyridine ring makes it a sought-after precursor for a diverse range of complex molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 677728-92-6 | [1][2] |

| Molecular Formula | C₆H₄FNO | [1][2] |

| Molecular Weight | 125.10 g/mol | [1][2] |

| Appearance | Pale-yellow to yellow-brown solid or colorless liquid | - |

| Melting Point | 15-25 °C | - |

| Boiling Point | 102-105 °C | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | - |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis of this compound

The primary synthetic route to this compound is through the oxidation of 2-fluoro-5-methylpyridine followed by a subsequent reaction to form the aldehyde. A representative two-step synthesis is detailed below, based on established chemical principles.

Synthetic Pathway Overview

Sources

A Technical Guide to 2-Fluoro-5-formylpyridine (6-Fluoronicotinaldehyde) for Advanced Research and Drug Development

Executive Summary: 2-Fluoro-5-formylpyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique trifecta of a pyridine scaffold, a bio-altering fluorine substituent, and a versatile formyl (aldehyde) handle makes it an invaluable intermediate for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its core properties, strategic importance in drug discovery, synthesis protocols, and critical safety information tailored for researchers and drug development professionals.

Core Molecular Profile

This compound, also known by its IUPAC name 6-fluoropyridine-3-carbaldehyde, is a solid organic compound at room temperature.[1] Its fundamental properties are crucial for stoichiometric calculations, analytical characterization, and reaction planning.

| Identifier | Value | Source |

| Molecular Formula | C₆H₄FNO | [1][2][3][4][5] |

| Molecular Weight | 125.10 g/mol | [1][2][3][4][5][6] |

| CAS Number | 677728-92-6 | [2][3][4] |

| IUPAC Name | 6-fluoropyridine-3-carbaldehyde | [3] |

| Common Synonyms | 6-Fluoronicotinaldehyde, 2-Fluoro-5-pyridinecarboxaldehyde | [3] |

| Monoisotopic Mass | 125.027691913 Da | [3][6] |

The Strategic Role in Medicinal Chemistry

The utility of this compound in drug discovery is not accidental; it is a result of the deliberate combination of three key molecular features. The strategic placement of fluorine and an aldehyde on a pyridine ring provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds.[7][8]

-

The Pyridine Scaffold: The pyridine ring is a ubiquitous heterocycle in pharmaceuticals due to its ability to engage in hydrogen bonding, its water solubility, and its presence in numerous natural alkaloids.[7] It serves as a robust framework for building pharmacologically active molecules.

-

The Fluorine Advantage: The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties.[8][9] Its high electronegativity often increases metabolic stability by blocking sites of oxidative metabolism.[7] It can also modulate the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.[8]

-

The Formyl Group as a Synthetic Handle: The aldehyde (formyl) group is one of the most versatile functional groups in organic synthesis. It is a key electrophile for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the facile introduction of diverse substituents and the extension of the molecular scaffold.

Caption: Logical relationship of this compound's components.

Synthesis and Manufacturing Insights

A common and scalable approach to synthesizing fluorinated pyridines involves the modification of readily available precursors. One documented method involves the oxidation of 2-fluoro-5-methylpyridine.[10] This transformation is a foundational step in producing the carboxylate precursor, which can then be converted to the desired aldehyde.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 2-Fluoro-5-methylpyridine

This protocol is based on the oxidation step described in related syntheses and serves as an illustrative example.[10]

Materials:

-

2-Fluoro-5-methylpyridine

-

Potassium permanganate (KMnO₄) or Sodium permanganate (NaMnO₄)

-

Water (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bisulfite (for quenching)

-

Suitable extraction solvent (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and thermometer, suspend 2-fluoro-5-methylpyridine in water.

-

Oxidant Addition: Gradually add potassium permanganate to the suspension. The reaction is exothermic; maintain the temperature within a specified range (e.g., by using an ice bath).

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture and quench the excess permanganate by slowly adding sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Workup: Filter the manganese dioxide precipitate. Acidify the filtrate with hydrochloric acid to precipitate the product, 2-fluoro-5-pyridinecarboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under a vacuum. This carboxylic acid intermediate is then carried forward to be converted into the target aldehyde.

Causality Note: Potassium permanganate is chosen as the oxidant due to its high reactivity and ability to effectively convert an alkyl side chain on an aromatic ring into a carboxylic acid.[10] The reaction is performed in water, a green and cost-effective solvent.

Key Synthetic Applications and Transformations

The true power of this compound lies in the reactivity of its aldehyde group, which serves as a gateway to a vast array of molecular structures.

Caption: Key synthetic transformations of the formyl group.

Core Application: Reductive Amination

Reductive amination is a cornerstone reaction for forming carbon-nitrogen bonds, widely used in drug development to build libraries of amine-containing compounds.

Protocol: General Procedure for Reductive Amination

-

Imine Formation: Dissolve this compound (1 equivalent) and a primary or secondary amine (1-1.2 equivalents) in a suitable solvent like dichloroethane or methanol.

-

Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture. This reagent is selective for the iminium ion intermediate and tolerant of the aldehyde starting material.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purification: Purify the resulting amine product using column chromatography.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.[11]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[3] |

| Skin Irritation | H315 | Causes skin irritation[3] |

| Eye Irritation | H319 | Causes serious eye irritation[3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[12][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste materials and empty containers through a licensed professional waste disposal service in accordance with local regulations.[11]

Conclusion

This compound stands out as a high-value chemical intermediate for scientific research, particularly in the realm of drug discovery. Its well-defined molecular structure, combining the advantageous properties of a pyridine ring, a fluorine substituent, and a synthetically versatile aldehyde, provides a reliable and powerful platform for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in the laboratory.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16414246, this compound. [Link]

- Google Patents. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.

-

Capot Chemical Co., Ltd. MSDS of this compound. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10351697, 5-Fluoropyridine-2-carboxaldehyde. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

Organic Syntheses. C-H Fluorination of Pyridines and Diazines. [Link]

-

Journal of Drug Delivery and Therapeutics. Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

- 1. 5-fluoro-2-formylpyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H4FNO | CID 16414246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. 5-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10351697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. nbinno.com [nbinno.com]

- 10. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]

- 11. capotchem.cn [capotchem.cn]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-formylpyridine

This guide provides a comprehensive technical overview of the spectroscopic data for 2-Fluoro-5-formylpyridine (also known as 6-Fluoropyridine-3-carbaldehyde), a key building block in medicinal chemistry and drug development. For researchers and scientists, a thorough understanding of a molecule's spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes predictive data based on established spectroscopic principles with field-proven experimental protocols, offering a robust framework for the analysis of this compound.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with a fluorine atom at the 2-position and a formyl (aldehyde) group at the 5-position. These functional groups introduce distinct electronic effects that are directly observable in its spectroscopic data. The fluorine atom, being highly electronegative, and the electron-withdrawing formyl group significantly influence the chemical environment of the pyridine ring's protons and carbons.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three signals for the aromatic protons and one for the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, the nitrogen atom, and the formyl group. Coupling constants (J-values) will reveal the connectivity of the protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H7 (CHO) | 9.9 - 10.1 | s | - | The aldehyde proton is highly deshielded and typically appears as a singlet. |

| H6 | 8.8 - 9.0 | d | J(H6-H4) ≈ 2.5 Hz | H6 is ortho to the ring nitrogen and the formyl group, leading to significant deshielding. It exhibits a small meta-coupling to H4. |

| H4 | 8.2 - 8.4 | ddd | J(H4-F) ≈ 8.0 Hz, J(H4-H3) ≈ 8.0 Hz, J(H6-H4) ≈ 2.5 Hz | H4 is coupled to H3 (ortho), H6 (meta), and the fluorine atom through a four-bond coupling. |

| H3 | 7.4 - 7.6 | dd | J(H3-H4) ≈ 8.0 Hz, J(H3-F) ≈ 4.0 Hz | H3 is ortho to the fluorine, resulting in a doublet of doublets due to coupling with H4 and the fluorine atom. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, etc.) | Rationale |

| C7 (CHO) | 188 - 192 | - | The aldehyde carbonyl carbon is highly deshielded. |

| C2 | 163 - 167 | ¹JCF ≈ 240-250 Hz | The carbon directly bonded to fluorine shows a large one-bond coupling constant and is significantly downfield. |

| C5 | 152 - 156 | - | This carbon is deshielded due to the attached electron-withdrawing formyl group. |

| C6 | 148 - 152 | ⁴JCF ≈ 3-5 Hz | C6 is adjacent to the nitrogen and shows a small four-bond coupling to fluorine. |

| C4 | 140 - 144 | ³JCF ≈ 15-20 Hz | This carbon shows a three-bond coupling to the fluorine atom. |

| C3 | 110 - 114 | ²JCF ≈ 35-40 Hz | C3 is shielded relative to the other aromatic carbons and shows a significant two-bond coupling to fluorine. |

Experimental Protocol for NMR Data Acquisition

Rationale: This protocol is designed for a standard high-field NMR spectrometer to obtain high-resolution 1D spectra for structural confirmation. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

Caption: General workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on an aromatic ring. |

| 2850-2750 | Aldehyde C-H stretch | Medium, often two bands | A diagnostic pair of peaks for the aldehyde C-H bond. |

| 1710-1690 | Aldehyde C=O stretch | Strong | The strong carbonyl absorption is a key feature, conjugated with the aromatic ring. |

| 1600-1580 | Aromatic C=C stretch | Medium-Strong | Vibrations of the pyridine ring. |

| 1480-1450 | Aromatic C=C stretch | Medium-Strong | Vibrations of the pyridine ring. |

| 1250-1200 | C-F stretch | Strong | A strong absorption due to the polar C-F bond. |

| 900-675 | Aromatic C-H out-of-plane bend | Strong | The substitution pattern on the ring will influence the exact position. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid, and convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of this compound powder onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the Fourier transform and ratio the sample spectrum against the background.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 125.03. The molecular ion peak corresponding to the exact mass of C₆H₄FNO is expected to be prominent.

-

Key Fragments:

-

m/z = 124 (M-1)⁺: Loss of the aldehyde hydrogen radical (∙H).

-

m/z = 96 (M-29)⁺: Loss of the formyl radical (∙CHO). This is often a very significant fragment for aldehydes.

-

m/z = 76: The resulting C₅H₃FN⁺ fragment after loss of CO.

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and thermally stable compounds like this compound. It provides both retention time for separation and a mass spectrum for identification.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Instrument Parameters:

-

Injection: 1 µL of the sample solution injected in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion and the fragmentation pattern to confirm the structure.

-

Conclusion

The spectroscopic characterization of this compound is straightforward using standard analytical techniques. The predicted NMR, IR, and MS data provide a clear and unique fingerprint for this molecule, driven by the electronic influences of its fluoro and formyl substituents. The experimental protocols outlined in this guide represent robust, field-tested methodologies for obtaining high-quality data, enabling researchers to confidently verify the identity and purity of this important synthetic intermediate.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 16414246, this compound". [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. "Introduction to Spectroscopy, 5th Edition". Cengage Learning, 2015.

-

University of Wisconsin-Madison, Department of Chemistry. "Organic Chemistry Data: 13C NMR Chemical Shifts". [Link]

-

"Table of Characteristic IR Absorptions". [Link]

Sources

The Rising Profile of Fluorinated Pyridine Aldehydes: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide delves into the burgeoning field of fluorinated pyridine aldehydes, a class of compounds demonstrating significant potential across diverse therapeutic areas. We will explore the fundamental impact of fluorination on the pyridine ring, the role of the aldehyde functionality in both synthesis and biological activity, and the current understanding of their anticancer, antimicrobial, and neuroprotective effects. This guide provides not only a comprehensive overview of the field but also detailed, field-proven experimental protocols and visual workflows to empower researchers in their exploration of these promising compounds.

Introduction: The Strategic Advantage of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, present in a vast number of approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding and modulates the electronic properties of the molecule. The introduction of fluorine, the most electronegative element, into the pyridine scaffold is a deliberate and powerful strategy to fine-tune its drug-like properties.[2] Fluorine's small size allows it to replace hydrogen without significant steric hindrance, yet its potent electron-withdrawing nature can dramatically alter a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[3]

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4]

-

pKa: The basicity of the pyridine nitrogen can be precisely modulated by the position and number of fluorine substituents, influencing the compound's ionization state at physiological pH and its interaction with biological targets.[2]

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[2]

The aldehyde group, while often viewed as a synthetic handle for further chemical transformations, can also directly contribute to biological activity through various mechanisms, including the formation of covalent bonds with biological nucleophiles.[2] This dual role makes fluorinated pyridine aldehydes a particularly intriguing class of molecules for drug discovery.

Unveiling the Biological Landscape: Key Therapeutic Areas

Fluorinated pyridine aldehydes and their derivatives have shown promise in several key therapeutic areas. The following sections will explore the existing evidence for their anticancer, antimicrobial, and neuroprotective activities.

Anticancer Activity: Targeting Cellular Proliferation

A significant body of research points to the anticancer potential of pyridine carboxaldehyde derivatives, particularly in the form of their thiosemicarbazones. These compounds have demonstrated potent activity against various cancer cell lines.[5]

Mechanism of Action: Ribonucleotide Reductase Inhibition

A primary mechanism of action for the anticancer effects of pyridine-2-carboxaldehyde thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR).[6][7] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[8] By inhibiting RNR, these compounds effectively halt DNA replication and induce cell cycle arrest, leading to cancer cell death.[6] The aldehyde moiety is critical for the formation of the thiosemicarbazone, which acts as a chelator for the iron cofactor required for RNR activity.

While direct studies on the RNR inhibitory activity of fluorinated pyridine aldehyde thiosemicarbazones are emerging, the established role of fluorine in enhancing enzyme-inhibitor interactions suggests that fluorination of the pyridine ring could lead to more potent and selective RNR inhibitors.[9]

Visualizing the Impact: RNR Inhibition Pathway

Caption: Inhibition of Ribonucleotide Reductase by Fluorinated Pyridine Aldehyde Derivatives.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Heterocyclic aldehydes have demonstrated promising antimicrobial activity against a range of pathogens.[1][10] The aldehyde group can react with various nucleophiles in microbial cells, including amines and thiols on proteins and nucleic acids, leading to cellular dysfunction and death.

The incorporation of fluorine into the pyridine ring can enhance the antimicrobial potency of these aldehydes. The electron-withdrawing nature of fluorine can increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.[11] Furthermore, the increased lipophilicity associated with fluorination may facilitate the compound's passage through the microbial cell wall and membrane.

Investigating Antimicrobial Efficacy: A Workflow

Caption: Workflow for evaluating the antimicrobial activity of novel compounds.

Neuroprotective Potential: Modulating Neurological Pathways

Emerging evidence suggests that certain pyridine derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13][14] The mechanisms underlying these effects are often multifaceted and can involve antioxidant activity, modulation of neurotransmitter systems, and inhibition of protein aggregation.

Fluorination can play a critical role in the development of neuroprotective agents by enhancing their ability to cross the blood-brain barrier, a significant hurdle for many central nervous system (CNS) drugs.[4] The strategic placement of fluorine atoms can also influence the binding of these compounds to specific receptors and enzymes within the CNS. While research into the neuroprotective effects of fluorinated pyridine aldehydes is still in its early stages, the known neuroprotective properties of both pyridine derivatives and certain aldehydes warrant further investigation into this promising area.[12]

Experimental Protocols: A Practical Guide for the Researcher

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of fluorinated pyridine aldehydes.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the fluorinated pyridine aldehyde in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the culture medium from the wells and replace it with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

-

Gently pipette to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Protocol:

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the fluorinated pyridine aldehyde in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Enzyme Inhibition Assay: Ribonucleotide Reductase Activity

This protocol is a general guide for a spectrophotometric assay to measure RNR activity. Specific conditions may need to be optimized for the particular enzyme source and substrate.[8][18]

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, containing 15 mM MgCl₂, 150 mM KCl).[8]

-

Prepare solutions of the RNR enzyme (both R1 and R2 subunits), substrate (e.g., CDP), effector (e.g., ATP), and a reducing agent (e.g., dithiothreitol, DTT).

-

Prepare a stock solution of the fluorinated pyridine aldehyde derivative (inhibitor) in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, RNR subunits, effector, and reducing agent.

-

Add varying concentrations of the inhibitor to the test wells. Include a control well with no inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (e.g., CDP).

-

-

Detection of Product Formation:

-

The conversion of CDP to dCDP can be measured using various methods. A common approach is a coupled enzyme assay where the product dCDP is further converted, leading to a change in absorbance that can be monitored over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

-

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from biological assays should be presented in a structured format.

Table 1: In Vitro Cytotoxicity of Fluorinated Pyridine Aldehydes against A549 Lung Carcinoma Cells

| Compound ID | Structure | IC₅₀ (µM) ± SD (48h) |

| FPA-1 | 2-Fluoro-3-pyridinecarboxaldehyde | 25.3 ± 2.1 |

| FPA-2 | 5-Fluoro-3-pyridinecarboxaldehyde | 18.7 ± 1.5 |

| FPA-3 | 2,6-Difluoro-3-pyridinecarboxaldehyde | 9.8 ± 0.9 |

| Doxorubicin | (Positive Control) | 0.5 ± 0.1 |

Table 2: Antimicrobial Activity of Fluorinated Pyridine Aldehydes

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| FPA-1 | 32 | 64 |

| FPA-2 | 16 | 32 |

| FPA-3 | 8 | 16 |

| Ciprofloxacin | (Positive Control) | 0.5 |

Structure-Activity Relationships (SAR) and Future Directions

While a comprehensive SAR for fluorinated pyridine aldehydes is still being established, several key trends can be inferred from the available literature on related compounds.[9][19][20]

-

Position of Fluorine: The position of the fluorine atom on the pyridine ring significantly influences the compound's electronic properties and, consequently, its biological activity. Electron-withdrawing fluorine atoms can enhance the reactivity of the aldehyde group and modulate the pKa of the pyridine nitrogen, affecting target binding.[2][11]

-

Number of Fluorine Substituents: Increasing the number of fluorine substituents can lead to a further increase in lipophilicity and electron-withdrawing effects, which may enhance or diminish biological activity depending on the specific target and its binding pocket.

-

The Aldehyde Position: The position of the aldehyde group (e.g., 2-, 3-, or 4-position) will dictate the geometry of the molecule and its potential interactions with biological targets.

Future research in this area should focus on:

-

Systematic SAR studies: Synthesizing and testing a broader range of fluorinated pyridine aldehydes with variations in the position and number of fluorine atoms, as well as the position of the aldehyde group.

-

Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their anticancer, antimicrobial, and neuroprotective effects.

-

In vivo evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

Fluorinated pyridine aldehydes represent a promising and relatively underexplored area of medicinal chemistry. The strategic combination of the privileged pyridine scaffold, the bio-potentiating effects of fluorine, and the reactive aldehyde functionality provides a rich platform for the design and discovery of novel therapeutic agents. This technical guide has provided a comprehensive overview of their biological potential, along with practical experimental protocols to facilitate further research. As our understanding of the structure-activity relationships and mechanisms of action of these compounds grows, so too will their potential to address unmet medical needs in oncology, infectious diseases, and neurology.

References

-

Biocide susceptibility testing of bacteria: Development of a broth microdilution method. PubMed. [Link]

-

The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. Journal of Drug Delivery and Therapeutics. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

MTT assay of cytotoxicity associated with various concentrations of... - ResearchGate. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. PubMed. [Link]

-

A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. National Institutes of Health (NIH). [Link]

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. [Link]

-

[About the antimicrobial activity of substituted aromatic aldehydes (author's transl)]. PubMed. [Link]

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

-

Neuroprotective Effects of the Pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated Rats. PubMed. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

-

A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]

-

The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. PMC - PubMed Central. [Link]

-

Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format. PNAS. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

-

Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. ACS Publications. [Link]

-

Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. [Link]

-

Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed Central. [Link]

-

A Small-Molecule Blocking Ribonucleotide Reductase Holoenzyme Formation Inhibits Cancer Cell Growth and Overcomes Drug Resistance. AACR Journals. [Link]

-

Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

MIC (Broth Microdilution) Testing. YouTube. [Link]

-

Antimicrobial activity of some novel heterocyclic compounds. Wisdom Library. [Link]

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. PubMed. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. MDPI. [Link]

-

Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Synthesis and Biological Activity of Novel Fluorine-Containing Pyridine-Heterocyclic Carboxylate Compounds [yyhx.ciac.jl.cn]

- 3. researchgate.net [researchgate.net]

- 4. clyte.tech [clyte.tech]

- 5. mdpi.com [mdpi.com]

- 6. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-5-formylpyridine: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of molecular design. This guide provides a comprehensive technical overview of 2-Fluoro-5-formylpyridine, a versatile bifunctional building block that elegantly combines these two privileged motifs. We will delve into its synthesis, explore its unique reactivity profile, and present its application in the construction of biologically relevant scaffolds. This document is intended to serve as a practical resource for medicinal chemists and process scientists, offering not only theoretical insights but also actionable experimental protocols and design principles.

The Strategic Advantage of the 2-Fluoropyridine Moiety in Drug Design

The 2-fluoropyridine unit is a highly sought-after scaffold in medicinal chemistry for a multitude of reasons. The introduction of a fluorine atom onto the pyridine ring profoundly influences the molecule's physicochemical and pharmacokinetic properties.[1][2][3][4][5][6]

Modulation of Physicochemical Properties:

-

pKa Reduction: The potent electron-withdrawing nature of the fluorine atom significantly lowers the basicity of the pyridine nitrogen. This modulation of pKa is critical for optimizing a drug candidate's solubility, permeability, and target engagement, as it can prevent unwanted protonation under physiological conditions.

-

Lipophilicity Tuning: Fluorine's effect on lipophilicity is context-dependent. While perfluoroalkyl groups tend to increase lipophilicity, a single fluorine atom on an aromatic ring can subtly alter the molecule's polarity and its interactions with biological membranes.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategically placing a fluorine atom at a potential site of oxidative metabolism can significantly enhance a drug's half-life and oral bioavailability.[4]

Enhanced Target Interactions:

The polarized C-F bond can participate in favorable dipole-dipole interactions and hydrogen bonds with protein targets, thereby increasing binding affinity and selectivity.

Synthesis of this compound

A common and scalable synthesis of this compound begins with the readily available 2-fluoro-5-methylpyridine. The synthesis proceeds in two key steps: oxidation of the methyl group to a carboxylic acid, followed by reduction to the aldehyde. A related synthesis is described in the patent literature for a similar compound, 2-fluoro-5-formyl chloropyridine, which involves an oxidation followed by conversion to an acyl chloride.[7]

Chemical Reactivity and Key Transformations

This compound possesses two orthogonal reactive handles: the electrophilic aldehyde at the 5-position and the 2-fluoropyridine core, which is susceptible to nucleophilic aromatic substitution (SNAr).

Reactions of the Aldehyde Group

The formyl group is a versatile functional group that can undergo a wide array of transformations to build molecular complexity.

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of medicinal chemistry for introducing amine functionalities. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[8]

Experimental Protocol: Reductive Amination with a Primary Amine

-

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or dichloroethane is added the primary amine (1.1 eq).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise.

-

The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the desired secondary amine.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield (%) | Reference |

| Aldehyde | Primary Amine | NaBH(OAc)3 | DCE | 70-95 | [9][10] |

| Aldehyde | Aniline | H2, Catalyst | MeOH | 80-99 | [7][11] |

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[12] This reaction is particularly useful for synthesizing compounds with electron-withdrawing groups attached to a double bond.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent like ethanol or isopropanol, a catalytic amount of a weak base such as piperidine or triethylamine (0.1 eq) is added.[13]

-

The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by TLC.

-

Upon completion (typically 1-4 hours), the reaction mixture is cooled, and the product often precipitates.

-

The solid product is collected by filtration, washed with cold solvent, and dried.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield (%) | Reference |

| Aromatic Aldehyde | Malononitrile | Piperidine | Ethanol | >90 | [8][14] |

| Aromatic Aldehyde | Ethyl Cyanoacetate | DIPEAc | None | 90-95 | [15] |

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent).[16]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the stabilized phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.1 eq) is dissolved in a suitable anhydrous solvent such as THF or dichloromethane.

-

A solution of this compound (1.0 eq) in the same solvent is added dropwise to the ylide solution at room temperature.

-

The reaction mixture is stirred at room temperature until completion, as monitored by TLC (typically 2-12 hours).

-

The solvent is removed under reduced pressure.

-

The crude residue is triturated with a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the triphenylphosphine oxide byproduct.

-

The mixture is filtered, and the filtrate is concentrated.

-

The resulting crude product is purified by flash column chromatography to yield the desired alkene.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) | Reference |

| Aldehyde | Stabilized Ylide | None | DCM/THF | 80-95 | [14][17][18] |

| Aldehyde | Unstabilized Ylide | n-BuLi | THF | 70-90 | [14][17][18] |

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This makes the 2-position susceptible to displacement by a variety of nucleophiles, providing a powerful tool for late-stage functionalization.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Scaffolds

While a marketed drug directly synthesized from this compound is not publicly documented, its utility is evident in the synthesis of advanced intermediates for biologically active molecules, such as kinase inhibitors. For instance, related 2-fluoropyridine derivatives are key components in the synthesis of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, a class of drugs being investigated for various cancers and inflammatory diseases.[4][5][9][18][19]

The synthesis of such inhibitors often involves a nucleophilic aromatic substitution on the 2-fluoropyridine core, followed by transformations of the formyl group. This highlights the strategic value of this compound as a bifunctional starting material.

Characterization

Physicochemical Properties [13][20][21]

| Property | Value |

| Molecular Formula | C6H4FNO |

| Molecular Weight | 125.10 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 677728-92-6 |

Spectroscopic Data

-

1H NMR: The aldehyde proton is expected to be the most downfield signal (around 9.8-10.2 ppm). The three aromatic protons will appear as multiplets in the range of 7.0-8.5 ppm, with characteristic coupling to the fluorine atom.

-

13C NMR: The carbonyl carbon will be observed around 185-195 ppm. The aromatic carbons will appear in the region of 110-165 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the independent and sequential functionalization of both the aldehyde and the fluoropyridine core, enabling the rapid generation of diverse compound libraries. The strategic placement of the fluorine atom offers significant advantages in tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, along with practical experimental protocols, to empower researchers in their drug discovery endeavors.

References

- CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents. (n.d.).

-

Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound | C6H4FNO | CID 16414246 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

Improved knoevenagel condensation protocol for the synthesis of cyanoacrylates and their anticancer activity - INIS-IAEA. (n.d.). Retrieved January 11, 2026, from [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.). Retrieved January 11, 2026, from [Link]

-

Solvent Free Wittig Reactions. (n.d.). Retrieved January 11, 2026, from [Link]

-

Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

- CN117964617A - Preparation method of GLP-1 receptor agonist Orforglipron - Google Patents. (n.d.).

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

-

Patent & Publications | Pharma Inventor Inc. (n.d.). Retrieved January 11, 2026, from [Link]

-

KIF18A inhibitors - Patent US-12441736-B2 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine. (n.d.). Retrieved January 11, 2026, from [Link]

- WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents. (n.d.).

-

Pipeline - GSK. (n.d.). Retrieved January 11, 2026, from [Link]

-

Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. (n.d.). Retrieved January 11, 2026, from [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]

-

Reductive amination between furfural and aniline. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 11, 2026, from [Link]

-

Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. (n.d.). Retrieved January 11, 2026, from [Link]

-

CSF-1R Inhibitors - Alzheimer's Drug Discovery Foundation. (n.d.). Retrieved January 11, 2026, from [Link]

-

CSF-1R inhibitors - Page 1 | BioWorld. (n.d.). Retrieved January 11, 2026, from [Link]

-

Developing novel classes of protein kinase CK1δ inhibitors by fusing[7][12][20]triazole with different bicyclic heteroaromatic systems - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. soc.chim.it [soc.chim.it]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. CSF-1R inhibitors - Page 1 | BioWorld [bioworld.com]

- 6. gsk.com [gsk.com]

- 7. mdpi.com [mdpi.com]

- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 5-fluoro-2-formylpyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. www1.udel.edu [www1.udel.edu]